molecular formula C18H15N5S B2529172 6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868967-99-1

6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2529172
M. Wt: 333.41
InChI Key: DRZQTLCECIQNBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives has been explored in several studies. One approach to synthesizing 6-aryl-1,2,4-triazolo[4,3-b]pyridazines involves a multi-step process starting with the condensation of an aryl methyl ketone with a 4-amino-1,2,4-triazole, followed by further condensation and ring closure to form the desired compounds under mild conditions and with high yields . Another study reports the synthesis of a series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines, which have shown anxiolytic activity and the ability to inhibit [3H]diazepam binding .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a triazolo[4,3-b]pyridazine core, which is a rigid scaffold that can replace the easily isomerized butadiene linker in vinylogous CA-4 analogues. This rigidity is beneficial for biological activity, as seen in the antiproliferative properties of certain derivatives . The presence of a methylsulfanyl group and a substituted phenyl ring contributes to the molecular diversity and potential biological activity of these compounds.

Chemical Reactions Analysis

The chemical behavior of these triazolo[4,3-b]pyridazine derivatives includes reactions with carbanions and enamines. For instance, the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with active methylene compounds or ketones in the presence of sodium hydride yields 7-substituted derivatives. Additionally, a [4 + 2] cycloaddition occurs when reacting with enamines or ynamines, leading to the formation of arenotriazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their heterocyclic structure, which is rich in nitrogen atoms and contains a methylsulfanyl group. This structure imparts certain lipophilic characteristics and contributes to the compounds' biological activities, such as anxiolytic effects and iNOS inhibitory activity. However, the expected improvement in iNOS inhibitory activity was not observed in some derivatives, indicating the complexity of structure-activity relationships . The novel scaffolds of these compounds make them attractive for further exploration and diversification in drug discovery.

Scientific Research Applications

Cardiovascular and Antihypertensive Activity

Triazolopyridazine derivatives, including compounds structurally related to 6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, have been studied for their cardiovascular effects. These compounds demonstrate significant coronary vasodilating and antihypertensive activities, suggesting potential applications as cardiovascular agents. The synthesis of these compounds has led to the identification of promising candidates with potent cardiovascular effects, comparable or superior to established drugs like trapidil and guanethidine sulfate (Sato et al., 1980).

Antimicrobial and Antifungal Activities

Newly synthesized triazolopyridazine derivatives have been evaluated for their antimicrobial properties. These studies have identified compounds with significant antibacterial and antifungal activities, highlighting the potential of triazolopyridazine derivatives in developing new antimicrobial agents. The structural modification and characterization of these compounds provide insights into their biological activities and therapeutic potential (Raval & Desai, 2005).

Antidiabetic Applications

Triazolopyridazine derivatives have been synthesized and evaluated for their potential as anti-diabetic drugs through dipeptidyl peptidase-4 (DPP-4) inhibition. These studies have led to the identification of compounds with excellent antioxidant and insulinotropic activity, suggesting their utility in managing diabetes mellitus. The evaluation of these compounds includes in silico and in vitro assessments, along with studies on their antioxidant properties and cytotoxicity, indicating their potential as effective anti-diabetic medications (Bindu et al., 2019).

Safety And Hazards

The safety and hazards associated with a specific 1,2,4-triazole compound would depend on its exact molecular structure. For example, 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine has hazard statements H302;H315;H319;H335 .

properties

IUPAC Name

6-[(3-methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-5-4-6-14(11-13)12-24-17-9-8-16-20-21-18(23(16)22-17)15-7-2-3-10-19-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZQTLCECIQNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

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